3-Chloroquinolin-8-ol
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Overview
Description
3-Chloroquinolin-8-ol is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinolin-8-ol can be achieved through several methods. One common approach involves the chlorination of quinolin-8-ol. The reaction typically uses a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Quinolin-8-ol+Chlorinating Agent→this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The choice of chlorinating agent and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Chloroquinolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group at the 8-position can be oxidized to form quinolin-8-one derivatives.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products:
Substitution Reactions: Formation of 3-substituted quinolin-8-ol derivatives.
Oxidation Reactions: Formation of quinolin-8-one derivatives.
Reduction Reactions: Formation of dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains.
Medicine: Explored for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloroquinolin-8-ol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death. In anticancer applications, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways and promoting oxidative stress.
Comparison with Similar Compounds
Quinolin-8-ol: Lacks the chlorine substituent at the 3-position but shares similar chemical properties.
5-Chloroquinolin-8-ol: Another chlorinated derivative with the chlorine atom at the 5-position.
7-Chloroquinolin-8-ol: Chlorinated at the 7-position, exhibiting different reactivity and biological activity.
Uniqueness: 3-Chloroquinolin-8-ol is unique due to the specific positioning of the chlorine atom at the 3-position, which influences its reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
3-chloroquinolin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXAPFATOSQMSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327645 |
Source
|
Record name | 3-chloroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-83-1 |
Source
|
Record name | 3-chloroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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